N-Methyl-(1-methylazetidin-3-YL)methanamine chemical properties
N-Methyl-(1-methylazetidin-3-YL)methanamine chemical properties
Executive Summary
N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 864350-83-4 for free base; 864247-45-0 for 2HCl) is a high-value diamine building block used extensively in modern medicinal chemistry. It serves as a conformationally restricted surrogate for flexible linear diamines (e.g.,
The azetidine core imparts a unique "butterfly" puckering conformation, significantly altering the vector orientation of substituents compared to five- or six-membered rings. This guide details its physicochemical profile, synthesis pathways, and critical handling protocols for drug development campaigns.
Chemical Identity & Physicochemical Profile
This molecule features two distinct nitrogen centers: a tertiary amine within the strained four-membered ring and a secondary exocyclic amine. This duality dictates its reactivity and basicity profile.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | N-Methyl-1-(1-methylazetidin-3-yl)methanamine |
| Common Name | 1-Methyl-3-(methylaminomethyl)azetidine |
| CAS Number | 864247-45-0 (Dihydrochloride) 864350-83-4 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 114.19 g/mol (Base) / 187.11 g/mol (2HCl) |
| SMILES | CN1CC(CNC)C1 |
| Appearance | Colorless to pale yellow oil (Base); White hygroscopic solid (2HCl) |
Physicochemical Parameters
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Basicity (pKa):
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N1 (Ring Tertiary Amine): ~10.4 (Estimated). The azetidine ring nitrogen is highly basic due to reduced steric hindrance and ring strain effects increasing s-character in the lone pair, though slightly tempered by ring strain.
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N2 (Exocyclic Secondary Amine): ~9.8. This center acts as the primary nucleophile in most derivatization reactions.
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Lipophilicity (cLogP): ~ -0.3 (Base). The compound is highly polar and water-soluble.
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Ring Strain: ~26 kcal/mol. This high strain energy makes the ring susceptible to electrophilic ring-opening under harsh acidic conditions or in the presence of strong nucleophiles.
Synthesis & Manufacturing Methodologies
The synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine typically avoids direct cyclization of linear precursors due to entropy costs. Instead, it relies on functional group manipulation of pre-formed azetidine cores.
Primary Route: Reductive Amination Sequence
This route is preferred for scale-up as it utilizes the commercially available 1-Boc-3-azetidinecarboxaldehyde or its acid precursor.
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Precursor Preparation: Starting from 1-Boc-3-azetidinecarboxylic acid , the acid is reduced to the alcohol and then oxidized to the aldehyde (or converted via Weinreb amide).
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Reductive Amination: The aldehyde is treated with methylamine and a reducing agent (STAB or
). -
Deprotection & Methylation: The Boc group is removed (TFA/HCl), followed by Eschweiler-Clarke methylation (Formaldehyde/Formic acid) to install the N-methyl on the ring.
Note: For the specific target N-Methyl-(1-methylazetidin-3-yl)methanamine, a more direct route often starts with 1-Methyl-3-cyanoazetidine .
Figure 1: Strategic synthesis route utilizing a benzhydryl protecting group for ring stability, followed by global reduction/methylation.
Reactivity & Medicinal Chemistry Applications
Nucleophilicity & Selectivity
The molecule possesses two nucleophilic sites. In the free base form, the exocyclic secondary amine is sterically more accessible and typically more nucleophilic toward acyl chlorides, sulfonyl chlorides, and alkyl halides than the tertiary ring nitrogen.
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Protocol Tip: To selectively functionalize the exocyclic amine, use stoichiometric electrophiles at 0°C. The tertiary ring nitrogen does not require protection but can form quaternary ammonium salts if excess alkylating agent is used (e.g., MeI).
Bioisosteric Utility
This scaffold is a "magic methyl" equivalent of the piperazine ring.
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Piperazine vs. Azetidine-Methanamine: Replacing a piperazine linker with this azetidine moiety often improves metabolic stability (lowering N-dealkylation rates) and increases
character (Fsp3), a metric correlated with clinical success. -
Vector Alignment: The angle between the two nitrogens is distinct. While piperazine presents vectors at ~180° (chair), the azetidine-methanamine linker introduces a "kink," allowing access to different binding pockets.
Figure 2: Reactivity profile highlighting the primary synthetic utility (amide coupling) versus degradation risks.[1]
Experimental Protocols
Protocol A: Handling the Dihydrochloride Salt
The commercial dihydrochloride salt is hygroscopic.
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Weighing: Must be performed in a desiccated glove box or rapidly in air with immediate resealing.
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Free Basing: Do not use NaOH pellets directly.
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Procedure: Dissolve salt in minimal water. Add saturated
or until pH > 11. Extract exhaustively with DCM/Isopropanol (3:1). -
Note: The free base is volatile. Do not concentrate to dryness under high vacuum for extended periods.
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Protocol B: General Amide Coupling (Library Synthesis)
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Dissolution: Dissolve the amine (2HCl salt) in DMF (0.1 M).
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Base: Add DIPEA (3.5 equiv) to ensure neutralization of both HCl molecules and activation of the amine.
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Coupling: Add Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv).
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Reaction: Stir at RT for 2-4 hours.
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Workup: Dilute with EtOAc, wash with 5%
(aq) to remove DMF. Avoid acidic washes to prevent extraction of the basic product into the aqueous phase.
Safety & Toxicology (GHS)
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Hazard Statements:
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H314: Causes severe skin burns and eye damage (Corrosive).[2]
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H226: Flammable liquid and vapor (Free base form).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs
from air to form carbamates/carbonates.
References
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PubChem Compound Summary. (2025). 1-Methyl-N-(1-methylazetidin-3-yl)methanamine.[3] National Center for Biotechnology Information. Link
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Sirenko, V., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Advances. Link
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BldPharm. (2024).[4][5] Safety Data Sheet: N-Methyl-1-(1-methylazetidin-3-yl)methanamine dihydrochloride. Link
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ChemScene. (2024). Product Analysis: 1-(1-Methylazetidin-3-yl)methanamine. Link
- Dunne, A., et al. (2012). Azetidines as conformational constraints in drug discovery. Bioorganic & Medicinal Chemistry Letters.
